S-(2-Chloroethyl) ethanethioate
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Overview
Description
S-(2-Chloroethyl) ethanethioate: is an organic compound with the molecular formula C4H7ClOS It is characterized by the presence of a chloroethyl group attached to a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioacetic Acid and 2-Chloroethanol: One common method involves the reaction of thioacetic acid with 2-chloroethanol. This reaction typically occurs under acidic conditions to facilitate the formation of the thioester bond.
Acetyl Chloride and 2-Chloroethanethiol: Another synthetic route involves the reaction of acetyl chloride with 2-chloroethanethiol.
Industrial Production Methods: Industrial production of S-(2-Chloroethyl) ethanethioate often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(2-Chloroethyl) ethanethioate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, and other nucleophiles.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield ethanethioic acid derivatives.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: S-(2-Chloroethyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme interactions, particularly those involving thioesterases and related enzymes.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly for its ability to form thioester bonds with biological molecules.
Industry:
Mechanism of Action
Mechanism: S-(2-Chloroethyl) ethanethioate primarily exerts its effects through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites in molecules, facilitating the formation of new bonds.
Enzyme Interactions: It interacts with enzymes that process thioester bonds, influencing their activity and function.
Comparison with Similar Compounds
S-(2-Aminoethyl) ethanethioate: This compound has a similar structure but contains an amino group instead of a chloro group.
S-(2-(Diisopropylamino)ethyl) ethanethioate: This compound is a mimic for V-type nerve agents and is used in studies involving nerve agent detoxification.
Uniqueness: S-(2-Chloroethyl) ethanethioate is unique due to its specific reactivity towards nucleophiles and its applications in both chemical synthesis and biological studies. Its ability to form stable thioester bonds makes it valuable in various research and industrial contexts .
Properties
CAS No. |
55847-36-4 |
---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
S-(2-chloroethyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChI Key |
JORVVOWFMCOXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCl |
Origin of Product |
United States |
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